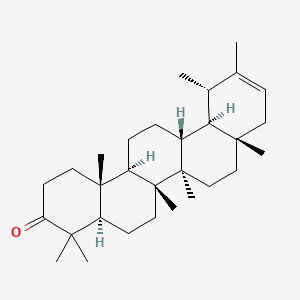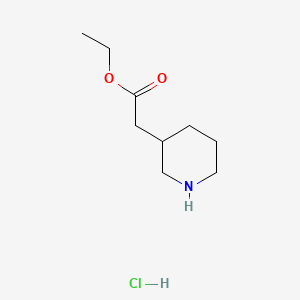
4,5,7-Trihidroxicumarina
Descripción general
Descripción
4,5,7-Trihydroxycoumarin, also known as 4,5,7-Trihydroxy-2H-chromen-2-one, is a chemical compound with the molecular formula C9H6O5 . It has an average mass of 194.141 Da and a mono-isotopic mass of 194.021530 Da .
Synthesis Analysis
Based on the Pechmann coumarin synthesis method, the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . This method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular structure of 4,5,7-Trihydroxycoumarin consists of 9 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 555.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C .Chemical Reactions Analysis
The synthesis of 4,5,7-Trihydroxycoumarin involves various non-covalent interactions, which enhance its solubility and binding ability .Physical and Chemical Properties Analysis
4,5,7-Trihydroxycoumarin has a molar refractivity of 45.1±0.3 cm3, a polar surface area of 87 Å2, and a polarizability of 17.9±0.5 10-24 cm3 . It has a surface tension of 105.8±3.0 dyne/cm and a molar volume of 108.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Propiedades antioxidantes
La 4,5,7-trihidroxicumarina exhibe una potente actividad antioxidante. Su capacidad para eliminar radicales libres la convierte en un compuesto valioso para la prevención de enfermedades relacionadas con el estrés oxidativo. Los investigadores han investigado su papel en la protección de las células frente a los daños causados por las especies reactivas de oxígeno (ROS) .
Efectos antiinflamatorios
La esculetina tiene propiedades antiinflamatorias. Inhibe las citocinas y enzimas proinflamatorias, lo que la convierte en un posible agente terapéutico para afecciones como la artritis, la enfermedad inflamatoria intestinal y la dermatitis .
Actividad anticoagulante
Al igual que otras cumarinas, la this compound posee propiedades anticoagulantes. Interfiere con las vías de coagulación de la sangre, lo que podría ayudar a prevenir la trombosis .
Potencial antitumoral
Los estudios han explorado el impacto de la esculetina en las células cancerosas. Muestra promesa como agente antitumoral al inducir la apoptosis (muerte celular programada) e inhibir la proliferación de células cancerosas .
Efectos neuroprotectores
La esculetina se ha investigado por sus propiedades neuroprotectoras. Puede ayudar a prevenir enfermedades neurodegenerativas al reducir el estrés oxidativo y la inflamación en el cerebro .
Actividad antimicrobiana
Los investigadores han estudiado los efectos antimicrobianos de la this compound. Exhibe actividad contra bacterias, hongos y virus, lo que la convierte en un posible agente antimicrobiano natural .
Salud de la piel
Debido a sus propiedades antioxidantes y antiinflamatorias, la esculetina se utiliza en productos para el cuidado de la piel. Puede ayudar a proteger la piel del daño inducido por los rayos UV y reducir la inflamación .
Salud cardiovascular
Las propiedades anticoagulantes y antioxidantes de la esculetina contribuyen a la salud cardiovascular. Puede ayudar a prevenir la aterosclerosis y mantener vasos sanguíneos saludables .
Mohammadi Ziarani, G. et al. (2019). The molecular diversity scope of 4-hydroxycoumarin in the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 23(4), 1029–1064. Link
Safety and Hazards
While specific safety and hazard information for 4,5,7-Trihydroxycoumarin is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
Coumarin derivatives, such as 4-hydroxycoumarin, have been found to interact with theMajor NAD (P)H-flavin oxidoreductase in Vibrio fischeri .
Mode of Action
For instance, 4-hydroxycoumarin has been shown to increase the anticoagulant activities of certain drugs .
Biochemical Pathways
Coumarins are known to originate from the phenylpropanoid pathway in plants . They can undergo multiple-step hydroxylations leading to more complex coumarin patterns .
Result of Action
Coumarin derivatives are known to have potential pharmacological applications, such as antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
It is known that the compound is a white to pale yellow crystalline powder, soluble in hot water and alcohol, and almost insoluble in ether and benzene .
Análisis Bioquímico
Cellular Effects
4,5,7-Trihydroxycoumarin has been found to have potential effects against cancer . It has been shown to have a cytotoxic effect impacting apoptosis-mediated cell death in kidney cancer cell lines
Molecular Mechanism
It is known that coumarin derivatives can modulate signaling pathways that impact several cell processes
Metabolic Pathways
4,5,7-Trihydroxycoumarin is involved in the phenylpropanoid pathway, a major metabolic pathway in plants
Propiedades
IUPAC Name |
4,5,7-trihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWGYCBCHLEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170017 | |
| Record name | Coumarin, 4,5,7-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-26-7 | |
| Record name | 4,5,7-Trihydroxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,7-Trihydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17575-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coumarin, 4,5,7-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,7-Trihydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,7-TRIHYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQB3NZR7WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What novel derivatives of 4,5,7-trihydroxycoumarin have shown potential antiviral activity?
A1: Research has led to the synthesis of novel hydroxy- and polyhydroxy-derivatives of coumarin, including those condensed with dialdehydes and aldehyde acids. [] These derivatives, where 4,5,7-trihydroxycoumarin acts as a structural component (R1=R2), have demonstrated promising antiviral effects against HIV-1. []
Q2: What is the mechanism of action for the antiviral activity of these 4,5,7-trihydroxycoumarin derivatives?
A2: Unfortunately, the provided abstracts do not delve into the specific mechanism of action for the antiviral activity of these compounds. Further research is needed to elucidate the precise ways in which these derivatives interact with HIV-1.
Q3: Beyond antiviral research, what other applications have been explored for 4,5,7-trihydroxycoumarin?
A3: 4,5,7-Trihydroxycoumarin has shown potential as a reagent in inorganic paper chromatography. [] Additionally, 3-phenyl-4,5,7-trihydroxycoumarin, a closely related compound, has been studied for its ability to form complexes with uranium(VI), offering potential applications in spectrophotometric analysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)

![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)
![1-[2-[4-[4-(2-Piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine](/img/structure/B579201.png)

![(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)

![2-[4-Chloro-2-[[1-hydroxy-6-[[hydroxy-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]methylidene]amino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid](/img/structure/B579209.png)
![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)


